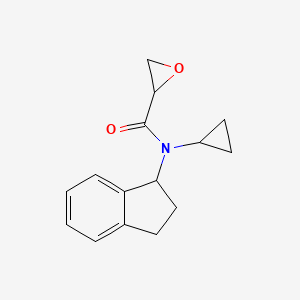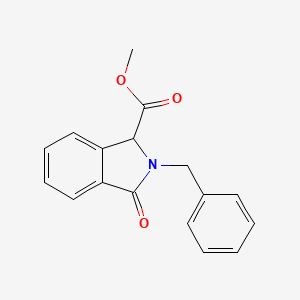
(S)-2-METHYLPYRROLIDINE
Übersicht
Beschreibung
(S)-2-Methylpyrrolidine is a chiral amine with the molecular formula C5H11N It is a five-membered ring structure containing a nitrogen atom and a methyl group attached to the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(S)-2-Methylpyrrolidine can be synthesized through several methods. One common approach involves the reduction of 2-methylpyrrolidin-2-one using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions. Another method includes the catalytic hydrogenation of 2-methylpyrrole in the presence of a suitable catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-methylpyrrole. This method is preferred due to its efficiency and scalability. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion of the starting material.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form secondary amines using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: N-substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
(S)-2-Methylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: this compound is used in the production of agrochemicals and as a solvent in various chemical processes.
Wirkmechanismus
The mechanism of action of (S)-2-Methylpyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate biochemical pathways and affect physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Methylpyrrolidine: The enantiomer of (S)-2-Methylpyrrolidine, differing in the spatial arrangement of atoms.
Pyrrolidine: A structurally similar compound lacking the methyl group.
N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to its chiral nature, which imparts specific stereochemical properties. This chirality is crucial in asymmetric synthesis and in the development of enantioselective catalysts. The presence of the methyl group also influences its reactivity and interaction with biological targets, making it distinct from other pyrrolidine derivatives.
Eigenschaften
IUPAC Name |
(2S)-2-methylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-5-3-2-4-6-5/h5-6H,2-4H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHPCLZJAFCTIK-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59335-84-1 | |
| Record name | (2S)-2-Methylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does the chirality of (S)-2-methylpyrrolidine influence its interaction with biological targets?
A1: While the provided research doesn't focus on specific biological targets of this compound itself, one study highlights its significance as a product of enzymatic reduction. The study examines NADPH-dependent oxidoreductases that exhibit S-selectivity towards 2-methylpyrroline, converting it to this compound with high enantiomeric excess []. This selectivity emphasizes the importance of chirality in enzyme-substrate interactions, suggesting that this compound might interact differently with chiral biological targets compared to its enantiomer.
Q2: Can you elaborate on the role of this compound in the context of dielectrically controlled resolution?
A2: Research demonstrates the dielectrically controlled resolution (DCR) of (RS)-2-methylpyrrolidine using (R,R)-tartaric acid []. This resolution relies on the preferential crystallization of diastereomeric salts formed between the enantiomers of 2-methylpyrrolidine and (R,R)-tartaric acid in solvents with varying dielectric constants (∈). By adjusting the solvent composition, researchers achieved preferential resolution of (R)- or this compound. This highlights the influence of solvent polarity and chiral interactions on the separation of enantiomers.
Q3: What are the advantages of using ion-exchange resins for downstream processing of this compound?
A4: A study demonstrated the effectiveness of ion-exchange resins for recovering this compound produced via enzymatic reduction of 2-methylpyrroline []. Cation exchange resins, specifically, exhibited high recovery capacities without requiring pretreatment steps. This approach simplifies the downstream processing, leading to a more efficient and cost-effective method for obtaining high-purity this compound.
Q4: How does the stereochemistry of Rovatirelin Hydrate, a molecule containing the this compound moiety, influence its anti-hypothermic activity?
A5: Research on Rovatirelin Hydrate, a thyrotropin-releasing hormone (TRH) mimetic, highlights the critical role of stereochemistry in its biological activity []. Among all 16 stereoisomers synthesized, only the isomer with the (S)-configuration at the 2-position of the 2-methylpyrrolidine moiety exhibited significant anti-hypothermic effects comparable to the lead compound. This study emphasizes the importance of specific stereochemical arrangements for optimal biological activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-fluoro-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2486232.png)
![N-(2-methoxy-5-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2486233.png)

![(3E)-3-{[(4-chlorophenyl)methoxy]imino}-2-[4-(3-fluoropropoxy)phenyl]propanenitrile](/img/structure/B2486237.png)
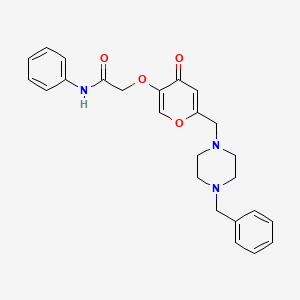
![5-[(4-benzylpiperazin-1-yl)(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2486241.png)

![2-[(4-benzylpiperazin-1-yl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-4H-pyran-4-one](/img/structure/B2486243.png)
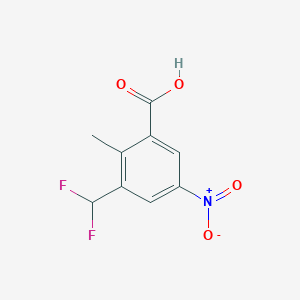
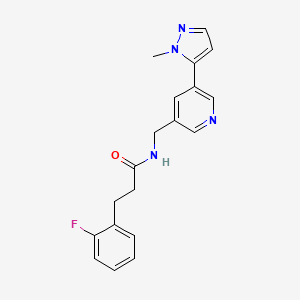
![2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2486246.png)
![2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2486247.png)
